molecular formula C12H16ClNO B2836426 2-chloro-N-(4-isopropyl-3-methylphenyl)acetamide CAS No. 866152-46-7

2-chloro-N-(4-isopropyl-3-methylphenyl)acetamide

Cat. No.: B2836426
CAS No.: 866152-46-7
M. Wt: 225.72
InChI Key: FGMCODQAQSMRLC-UHFFFAOYSA-N
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Description

2-chloro-N-(4-isopropyl-3-methylphenyl)acetamide is an organic compound with the molecular formula C12H16ClNO. This compound is characterized by the presence of a chloro group, an isopropyl group, and a methyl group attached to a phenyl ring, along with an acetamide functional group. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-isopropyl-3-methylphenyl)acetamide typically involves the reaction of 4-isopropyl-3-methylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Reactants: 4-isopropyl-3-methylaniline and chloroacetyl chloride.

    Conditions: The reaction is performed in an inert solvent like dichloromethane at room temperature.

    Procedure: The chloroacetyl chloride is added dropwise to a solution of 4-isopropyl-3-methylaniline and triethylamine in dichloromethane. The mixture is stirred for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-isopropyl-3-methylphenyl)acetamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The acetamide group can be reduced to form amines.

Properties

IUPAC Name

2-chloro-N-(3-methyl-4-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-8(2)11-5-4-10(6-9(11)3)14-12(15)7-13/h4-6,8H,7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMCODQAQSMRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CCl)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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